molecular formula C5H12O5 B1249142 L-Apiitol

L-Apiitol

Cat. No.: B1249142
M. Wt: 152.15 g/mol
InChI Key: SDXWEZQDLHNYFR-SCSAIBSYSA-N
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Description

L-Apiitol, chemically designated as (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol, is a polyhydric alcohol (polyol) with the molecular formula C₅H₁₂O₅ and a molar mass of 152.146 g/mol . Its structure features a four-carbon backbone with four hydroxyl (-OH) groups and a hydroxymethyl (-CH₂OH) substituent at the C3 position, conferring distinct stereochemical properties. The compound is identified by CAS registry number 217975-02-5 and is alternatively named 3-(hydroxymethyl)mannitol or butane-1,2,3,4-tetrol, (3R)-2-hydroxymethyl.

Properties

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

IUPAC Name

(3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m1/s1

InChI Key

SDXWEZQDLHNYFR-SCSAIBSYSA-N

Isomeric SMILES

C([C@H](C(CO)(CO)O)O)O

Canonical SMILES

C(C(C(CO)(CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

L-Apiitol shares its molecular formula (C₅H₁₂O₅) with several sugar alcohols, notably xylitol and arabitol, but differs in hydroxyl group arrangement and backbone structure:

Property This compound Xylitol Arabitol
IUPAC Name (3R)-2-(hydroxymethyl)butane-1,2,3,4-tetrol (2R,3r,4S)-Pentane-1,2,3,4,5-pentol (2R,3S,4S)-Pentane-1,2,3,4,5-pentol
Carbon Backbone 4-carbon chain with hydroxymethyl branch 5-carbon linear chain 5-carbon linear chain
Hydroxyl Groups 4 -OH groups + 1 -CH₂OH 5 -OH groups 5 -OH groups
Stereochemistry R-configuration at C3 Mixed stereochemistry across C2–C5 Distinct stereoisomer of xylitol

Key structural distinctions include:

  • Hydroxyl Density : Xylitol and arabitol have five -OH groups, enabling stronger hydrogen bonding compared to this compound’s four -OH groups .

Physical and Chemical Properties

Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:

Property This compound (Inferred) Xylitol Arabitol
Melting Point Likely >100°C (due to branching) 92–96°C 103–105°C
Water Solubility Moderate (reduced vs. linear isomers) High (~160 g/100 mL at 20°C) Moderate (~55 g/100 mL at 20°C)
Hyroscopicity Lower (branching reduces water uptake) High (used in moisture-retaining products) Moderate
  • Thermal Stability : Xylitol’s linear structure facilitates higher thermal stability in food processing, while this compound’s branching may limit decomposition resistance .
  • Reactivity : The hydroxymethyl group in this compound could enhance its utility in esterification or etherification reactions compared to xylitol .

Functional and Application Comparison

  • Xylitol : Widely used as a sugar substitute (sweetness ~100% of sucrose) and in dental hygiene products (inhibits Streptococcus mutans biofilm formation) .
  • Arabitol : Employed as a humectant in baked goods and low-calorie foods due to lower sweetness (~50% of sucrose) .

Research Findings and Gaps

  • Xylitol : Extensive studies confirm its anticariogenic effects, prebiotic activity, and safety profile .
  • Arabitol : Research focuses on microbial production (e.g., Candida spp.) and applications in biodegradable plastics .
  • This compound: Limited data exist; preliminary work highlights its structural uniqueness but lacks pharmacological or industrial validation .

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